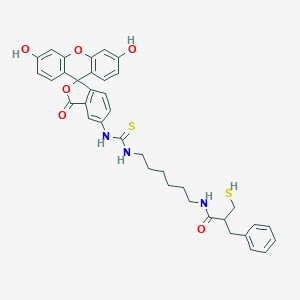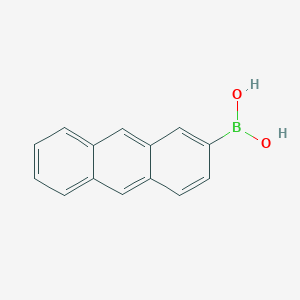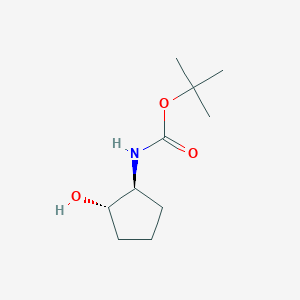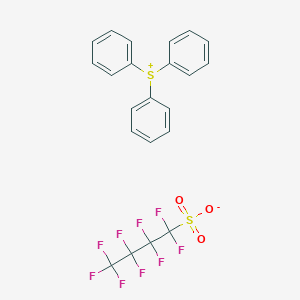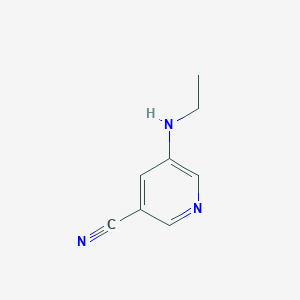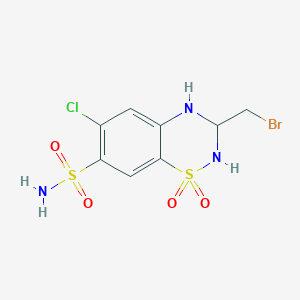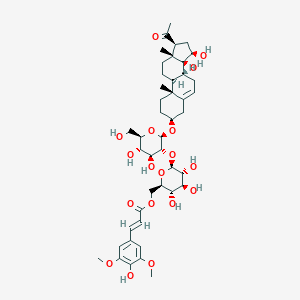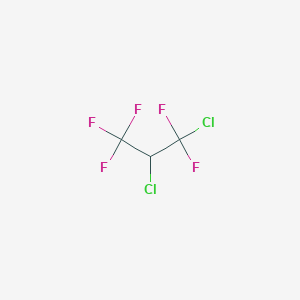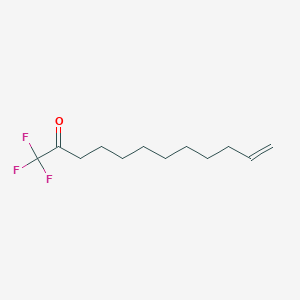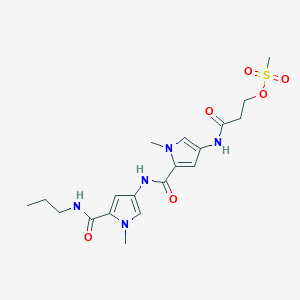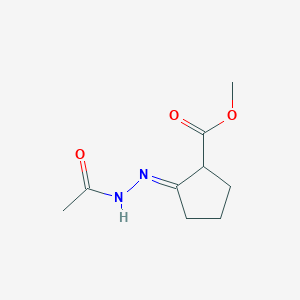
CYCLOPENTANECARBOXYLIC ACID, 2-(ACETYLHYDRAZONO)-, METHYL ESTER, (E)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOPENTANECARBOXYLIC ACID, 2-(ACETYLHYDRAZONO)-, METHYL ESTER, (E)- (9CI) is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group, which is further modified by an acetylhydrazono group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride to introduce the acetyl group, followed by esterification with methanol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: CYCLOPENTANECARBOXYLIC ACID, 2-(ACETYLHYDRAZONO)-, METHYL ESTER, (E)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
CYCLOPENTANECARBOXYLIC ACID, 2-(ACETYLHYDRAZONO)-, METHYL ESTER, (E)- (9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 2-(acetylhydrazono)-, methyl ester, (E)-(9CI) involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
- Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
- Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
- Cyclopentanecarboxylic acid, pentyl ester
Comparison: CYCLOPENTANECARBOXYLIC ACID, 2-(ACETYLHYDRAZONO)-, METHYL ESTER, (E)- (9CI) is unique due to the presence of the acetylhydrazono group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds such as cyclopentanecarboxylic acid, 2-oxo-, methyl ester, and cyclopentanecarboxylic acid, 2-oxo-, ethyl ester lack this functional group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
methyl (2E)-2-(acetylhydrazinylidene)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)10-11-8-5-3-4-7(8)9(13)14-2/h7H,3-5H2,1-2H3,(H,10,12)/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWTXKRLLPXOJT-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C1CCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/1\CCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

